Perk-IN-2 is a compound that has garnered attention in the field of organic chemistry, particularly due to its association with the Perkin reaction—a method developed by William Henry Perkin for synthesizing aromatic compounds. This compound is classified under the category of synthetic organic compounds and is primarily utilized in research settings for its unique chemical properties and potential applications.
The name "Perk-IN-2" likely derives from its connection to the Perkin reaction, which involves the condensation of aromatic aldehydes with activated methylarenes or phenylacetic acid. This reaction is known for producing various stilbene derivatives, which can be further modified to yield a range of functionalized compounds .
Perk-IN-2 falls within the broader classification of organic compounds, specifically as a product of the Perkin reaction. It is categorized as a synthetic organic compound that may exhibit properties useful in various chemical applications, including dye synthesis and material science.
The synthesis of Perk-IN-2 can be achieved through several methods, with the most notable being the classic Perkin reaction. This reaction typically involves:
The Perkin reaction proceeds through an aldol-type condensation mechanism where the carbanion adds to the carbonyl carbon of the aldehyde, forming an α-phenylcinnamic acid derivative. The yield can be influenced by factors such as temperature, concentration of reactants, and choice of solvent .
Perk-IN-2's molecular structure is characterized by its aromatic rings and functional groups that arise from the Perkin reaction. The compound typically exhibits a stilbene-like structure, which consists of:
The molecular formula and specific structural data for Perk-IN-2 are essential for understanding its properties. Commonly observed characteristics include:
Perk-IN-2 can participate in various chemical reactions due to its reactive double bond and functional groups. Key reactions include:
The reactivity of Perk-IN-2 is influenced by its electronic structure, which can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide insights into the compound's stability and potential reactivity pathways .
The mechanism of action for compounds derived from Perkin reactions like Perk-IN-2 typically involves:
Quantitative analysis of yields and reaction kinetics can be performed using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods to monitor product formation over time .
Perk-IN-2 exhibits several notable physical properties:
Chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies focusing on thermal stability and solubility profiles .
Perk-IN-2 has several applications in scientific research:
The Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) is a transmembrane sensor that orchestrates the unfolded protein response during endoplasmic reticulum stress. Under physiological conditions, PERK remains inactive through binding to the chaperone Binding Immunoglobulin Protein/Glucose-Regulated Protein 78 kDa. Accumulation of misfolded proteins dissociates this complex, triggering PERK dimerization, autophosphorylation, and kinase activation [1] [5]. Activated PERK phosphorylates the α subunit of eukaryotic Initiation Factor 2 (eIF2α), which globally attenuates protein translation while selectively permitting translation of stress-responsive transcripts like Activating Transcription Factor 4 [1] [3].
This PERK-eIF2α-Activating Transcription Factor 4 axis demonstrates dichotomous functionality: Acute activation promotes cellular adaptation via redox regulation, amino acid metabolism, and autophagy induction. Conversely, chronic PERK signaling drives apoptosis through downstream effectors like C/EBP Homologous Protein, which upregulates pro-apoptotic factors Bim, Puma, and Death Receptor 5 [1] [5] [9]. Pathologically, persistent PERK activation is implicated across neurodegenerative disorders (Alzheimer’s disease, Parkinson’s disease), diabetes, and cancers. In Alzheimer’s disease, chronic PERK activation correlates with tau hyperphosphorylation via glycogen synthase kinase-3β activation and caspase-mediated tau cleavage [5] [8]. In oncology, PERK signaling exhibits context-dependent roles—enhancing tumor cell survival in hypoxic microenvironments while suppressing tumorigenesis through regulation of protein synthesis and oxidative stress responses [1] [3].
Table 1: Pathophysiological Contexts of PERK Signaling
Disease Context | PERK Pathway Role | Downstream Consequences |
---|---|---|
Neurodegenerative Diseases | Chronic hyperactivation | Tau hyperphosphorylation, synaptic failure, neuronal apoptosis [5] [8] |
Oncology | Pro-survival adaptation in tumor microenvironment | Angiogenesis, metastasis, chemoresistance [1] [3] |
Diabetes | Loss-of-function mutations (Wolcott-Rallison syndrome) | β-cell apoptosis, insulin deficiency [5] |
In neurodegenerative pathologies, sustained PERK activation exacerbates proteotoxic stress. Down syndrome brains exhibit elevated phosphorylated PERK and phosphorylated eukaryotic Initiation Factor 2α levels, correlating with early Alzheimer’s disease-like neuropathology [8]. Genetic PERK deficiency in murine models of multiple sclerosis (experimental autoimmune encephalomyelitis) accelerates oligodendrocyte loss and demyelination, while moderate PERK activation confers protection [3]. These findings underscore PERK’s dual neuroprotective/neurotoxic roles and establish chronic hyperactivation as a therapeutic target.
In oncology, PERK supports tumor progression by facilitating adaptation to nutrient deprivation, hypoxia, and metabolic stress. PERK activation upregulates vascular endothelial growth factor and antioxidants, promoting angiogenesis and evasion of oxidative damage [1] [3]. However, complete PERK ablation may paradoxically accelerate tumorigenesis in specific contexts, necessitating partial inhibition strategies. Pharmacological PERK inhibitors thus represent a promising approach to disrupt tumor survival pathways without exacerbating proteostasis collapse.
Early PERK inhibitors suffered from limited selectivity, suboptimal pharmacokinetics, or off-target effects. Salubrinal, identified in 2005, indirectly modulates PERK signaling by inhibiting eukaryotic Initiation Factor 2α dephosphorylation but lacks specificity for the PERK arm [9]. First-generation ATP-competitive PERK inhibitors (e.g., GSK2606414, GSK2656157) demonstrated improved target engagement but exhibited toxicity concerns in clinical development [7] [9].
PERK-IN-2 emerged as a highly selective, nanomolar-potency inhibitor developed through structure-activity relationship optimization. Its design targeted the PERK kinase domain with enhanced specificity, minimizing cross-reactivity with related kinases like Protein Kinase R or general control nonderepressible 2 [4]. This compound represents a second-generation inhibitor class designed to overcome limitations of earlier molecules through precise molecular targeting.
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: